molecular formula C24H23N3O3S2 B2582317 3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 362501-74-4

3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2582317
CAS No.: 362501-74-4
M. Wt: 465.59
InChI Key: CRPUDEUMMDSYMN-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring:

  • Core structure: A bicyclic system comprising fused thiophene and pyrimidinone rings.
  • Substituents: 3-position: 2-Methoxyphenyl group, contributing electron-donating properties and influencing solubility. 2-position: A sulfanyl (-S-) group linked to a 2-oxoethyl chain, which is further substituted with a 1,2,3,4-tetrahydroquinoline moiety.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the tetrahydroquinoline group may confer specificity .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-30-20-11-5-4-10-19(20)27-23(29)22-17(12-14-31-22)25-24(27)32-15-21(28)26-13-6-8-16-7-2-3-9-18(16)26/h2-5,7,9-11H,6,8,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUDEUMMDSYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Thieno[3,2-d]pyrimidin-4-one Core: : This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-4-one core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

  • Introduction of the 2-Methoxyphenyl Group: : The 2-methoxyphenyl group is introduced through a substitution reaction, where a suitable leaving group on the thieno[3,2-d]pyrimidin-4-one core is replaced by the 2-methoxyphenyl group. Common reagents for this step include halogenated phenyl compounds and appropriate nucleophiles.

  • Attachment of the 1,2,3,4-Tetrahydroquinolin-1-yl Moiety: : This step involves the formation of a carbon-sulfur bond between the thieno[3,2-d]pyrimidin-4-one core and the 1,2,3,4-tetrahydroquinolin-1-yl moiety. The reaction conditions typically include the use of thiolating agents and appropriate solvents to facilitate the bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

  • Substitution: : The compound can undergo substitution reactions at various positions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Halogenated compounds, nitrating agents, sulfonating agents, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

  • Medicine: : The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: : The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS No. Core Structure Substituents (Position 2) Substituents (Position 3) Key Properties / Applications References
Target Compound Thieno[3,2-d]pyrimidin-4-one -S-CH2-C(O)-1,2,3,4-tetrahydroquinolin-1-yl 2-Methoxyphenyl Potential kinase/receptor inhibition
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (850915-45-6) Thieno[3,2-d]pyrimidin-4-one -S-CH2-(4-chlorophenyl) 2-Methoxyphenyl Enhanced halogen bonding; antimicrobial activity
3-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one (477329-25-2) Benzothieno[2,3-d]pyrimidin-4-one -S-CH2-C(O)-(3-methoxyphenyl) 4-Methoxyphenyl Increased lipophilicity; CNS-targeted activity
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one -S-CH2-C(O)-(4-fluorophenyl) Ethyl, 5,6-dimethyl Improved metabolic stability; kinase inhibition

Key Observations :

The thieno[2,3-d]pyrimidin-4-one isomer (CAS in ) exhibits positional isomerism, altering electronic distribution and steric accessibility .

Substituent Effects :

  • Sulfanyl Group Variations :

  • The target’s tetrahydroquinoline-linked sulfanyl group provides a bulky, nitrogen-rich substituent, likely improving binding to hydrophobic pockets in proteins. In contrast, 4-chlorophenylmethylsulfanyl (CAS 850915-45-6) relies on halogen bonding for target engagement .
  • Fluorophenyl and methoxyphenyl substituents (CAS 477329-25-2, ) modulate electron density, affecting solubility and receptor affinity .
    • Methoxy vs. Halogen Substitutions :

Biological Implications: The tetrahydroquinoline moiety in the target compound may confer selectivity toward neurological or anti-inflammatory targets, whereas chlorophenyl/fluorophenyl analogs () are more suited for antimicrobial applications .

Pharmacological and ADMET Considerations

  • Antioxidant Activity: Methoxyphenyl-substituted pyridinones () show up to 79% radical scavenging, suggesting the target compound’s methoxy group may contribute similarly .
  • Metabolic Stability: Fluorophenyl and dimethyl substituents () reduce oxidative metabolism, a feature the target compound may lack due to its tetrahydroquinoline group .

Biological Activity

The compound 3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the synthesis and biological evaluations of this compound and its structural analogs, focusing on their potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The specific compound features a methoxyphenyl group and a tetrahydroquinoline moiety linked through a sulfonyl group to the thieno[3,2-d]pyrimidinone core. This structural configuration is crucial for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines such as SU-DHL-6 and K562. The compound 12e , a close analog of the target compound, exhibited an IC50 of 0.55 μM against SU-DHL-6 cells and induced apoptosis in a concentration-dependent manner .

CompoundCell LineIC50 (μM)CC50 (μM)Mechanism of Action
12eSU-DHL-60.5515.09Induces apoptosis and affects cell morphology
12eK5621.68-Potential EZH2 inhibitor
Target CompoundN/AN/AN/AFurther studies needed for specific activity

Enzyme Inhibition

The biological evaluation of related thieno[3,2-d]pyrimidinones has also included assessments of their ability to inhibit enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSD). These enzymes are crucial in steroid metabolism and are potential targets for treating conditions like osteoporosis. Compounds with similar structures have demonstrated moderate inhibition (36% at 1 μM) against 17β-HSD2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the thieno[3,2-d]pyrimidinone scaffold significantly influence biological activity. For example:

  • The presence of electron-withdrawing groups enhances enzyme binding affinity.
  • The configuration of substituents affects the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antiproliferative effects on lymphoma cell lines. The most promising compounds demonstrated significant cytotoxicity while maintaining low toxicity profiles against normal cells .
  • Enzyme Inhibition : Another research effort focused on synthesizing conformationally restricted thieno[3,2-d]pyrimidinones aimed at inhibiting 17β-HSDs. The findings suggested that specific conformations are essential for effective enzyme binding .

Q & A

Q. Table 1. Synthesis Optimization Parameters

StepConditionsYield Optimization Tips
Cyclization80–100°C, anhydrous DMF, 12–24 hUse inert atmosphere (N₂/Ar) to prevent oxidation
Thioether FormationRT to 60°C, THF, 2–6 hAdd Et₃N to scavenge H⁺ and drive reaction
Final PurificationGradient elution (10–40% EtOAc/hexane)Monitor fractions via TLC (Rf = 0.3–0.5)

What advanced techniques are critical for structural elucidation of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.5 ppm) and thioether linkages (δ 2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in the thienopyrimidine core) .

Advanced Application : Computational DFT modeling predicts electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

How can contradictory bioactivity data in kinase inhibition assays be resolved?

Advanced Research Question
Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound stability. Methodological solutions:

  • Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations (1 nM–100 µM) to assess potency .
  • Selectivity Profiling : Test against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects .
  • Metabolite Analysis : Use LC-MS to detect degradation products in assay buffers .

Q. Table 2. Case Study: Analog Bioactivity Variations

Substituent ModificationObserved EffectReference
Trifluoromethyl (-CF₃)Enhanced kinase binding (ΔIC₅₀ = 10 nM → 2 nM)
Methoxy (-OCH₃) vs. Ethoxy (-OCH₂CH₃)Reduced solubility but improved membrane permeability

What strategies validate the mechanism of action in cellular models?

Advanced Research Question

  • Gene Knockdown (siRNA/CRISPR) : Silence putative targets (e.g., PI3K/AKT) to confirm pathway dependency .
  • Thermal Shift Assays : Monitor target protein stability upon compound binding to infer direct interaction .
  • Transcriptomics/Proteomics : Identify downstream effectors via RNA-seq or phosphoproteomics .

How should researchers address stability challenges during storage?

Basic Research Question

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation (>95% purity threshold) .

Q. Table 3. Degradation Pathways

ConditionMajor Degradation ProductMitigation Strategy
Light ExposureSulfoxide derivativeUse light-resistant containers
High HumidityHydrolyzed thioetherStore with desiccants

How are structure-activity relationships (SARs) systematically explored?

Advanced Research Question

  • Substituent Scanning : Synthesize analogs with varied groups (e.g., halogens, alkyl chains) at the 2-methoxyphenyl or tetrahydroquinoline positions .
  • 3D-QSAR Modeling : Align compounds in pharmacophore models to predict bioactivity cliffs .

Q. Table 4. SAR Insights from Analog Studies

ModificationBioactivity TrendRationale
Larger alkyl chains (e.g., -CH₂CH₂CF₃)Increased logP, reduced solubilityHydrophobic interactions dominate
Electron-withdrawing groups (e.g., -NO₂)Enhanced kinase inhibitionStabilize H-bonding with catalytic lysine

Notes

  • Evidence Exclusions : BenchChem () was excluded per guidelines.
  • Data Limitations : Direct data on the queried compound is scarce; insights derive from structurally analogous thieno[3,2-d]pyrimidin-4-ones in the evidence.
  • Methodological Rigor : Prioritize peer-reviewed protocols (e.g., NMR validation in ) over vendor-supplied data.

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